2-Aminopyrido[3,2-e][1,3]thiazin-4-one
Overview
Description
2-Aminopyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic organic compound . It has been identified as a potential therapeutic agent in various studies .
Synthesis Analysis
The synthesis of 2-Aminopyrido[3,2-e][1,3]thiazin-4-one involves several steps. Equimolar amounts of imine 2 (or aldehyde and aniline) and thionicotinic acid 3 are used, with excesses of T3P and pyridine . Other methods for the synthesis of similar compounds have also been reported .Molecular Structure Analysis
The molecular structure of 2-Aminopyrido[3,2-e][1,3]thiazin-4-one plays a crucial role in its biological activity. The substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido[3,2-e][1,3]thiazin-4-one ring system are particularly important .Chemical Reactions Analysis
The chemical reactions involving 2-Aminopyrido[3,2-e][1,3]thiazin-4-one are complex and involve several steps. For instance, the conjugate addition of thiones first results in ethyl (3- (indol-2-yl)thio)acrylates in situ, which subsequently undergoes intramolecular cyclization to produce indole-fused thiazin-4-ones .Scientific Research Applications
Chemical Synthesis and Reactivity
2-Aminopyrido[3,2-e][1,3]thiazin-4-one derivatives have been the subject of chemical synthesis studies, highlighting their potential in organic chemistry. For instance, Kübel and Rehling (1980) discussed the synthesis of these compounds from 4-hydroxy-3-pyridinecarboxylic esters, exploring their reactivity with alkali, carboxylic chlorides, and isocyanates (Kübel & Rehling, 1980). This study provides insights into the chemical properties and potential applications of these compounds in various synthetic processes.
Biological and Pharmacological Research
2-Aminopyrido[3,2-e][1,3]thiazin-4-one derivatives have also been studied for their biological activities. Inami et al. (2015) identified a derivative as a lead compound for inhibiting neurotoxicity mediated by AMPA receptors, indicating its potential in neurological research and therapy (Inami et al., 2015). Similarly, Ferreira et al. (2013) evaluated the antitumor activities of certain derivatives against human cancer cell lines, suggesting their potential in cancer research and treatment (Ferreira et al., 2013).
Applications in Material Science
The synthesis and characterization of thiazin-4-one derivatives have applications in material science as well. Mohammed et al. (2019) discussed the preparation of Schiff bases from these derivatives and their antimicrobial activities when coated on silver nanoparticles, indicating their potential in the development of new materials with antimicrobial properties (Mohammed et al., 2019).
Future Directions
properties
IUPAC Name |
2-aminopyrido[3,2-e][1,3]thiazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-7-10-5(11)4-2-1-3-9-6(4)12-7/h1-3H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMFRAHJNFKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=NC2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358789 | |
Record name | 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrido[3,2-e][1,3]thiazin-4-one | |
CAS RN |
50596-69-5 | |
Record name | 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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